molecular formula C12H12N4OS B256870 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B256870
M. Wt: 260.32 g/mol
InChI Key: SXIFVVMSFQHGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of a class of enzymes called cyclic nucleotide phosphodiesterases (PDEs). PDEs are involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in various physiological processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which results in the increased intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific signaling pathways that are activated by the increased levels of cyclic nucleotides. Some of the effects include the relaxation of smooth muscles, inhibition of platelet aggregation, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity for 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This allows for the precise modulation of specific signaling pathways without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the research on 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is the development of more potent and selective PDE inhibitors based on the structure of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Additionally, the use of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a tool for the study of cyclic nucleotide signaling pathways and their role in various physiological processes is another area of future research.

Synthesis Methods

The synthesis of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenol with 2-chloroacetyl chloride to form 4-methylphenyl 2-chloroacetate. This intermediate is then reacted with thiosemicarbazide to form 4-methylphenyl 2-(1,3-thiazol-2-yl)acetohydrazide. The final compound is obtained by reacting this intermediate with methyl iodide in the presence of sodium hydroxide.

Scientific Research Applications

3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-asthmatic activities. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

Product Name

3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

3-methyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4OS/c1-8-3-5-10(6-4-8)17-7-11-15-16-9(2)13-14-12(16)18-11/h3-6H,7H2,1-2H3

InChI Key

SXIFVVMSFQHGSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C

Origin of Product

United States

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